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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the thermodynamic modeling of

cummingtonite stability, a key indicator mineral in metamorphic and igneous petrology. This

document outlines the necessary thermodynamic data, experimental protocols for data

acquisition, and the computational workflow for modeling its phase relations.

Introduction to Cummingtonite Stability
Cummingtonite is a complex monoclinic amphibole with the general formula

(Mg,Fe)₇Si₈O₂₂(OH)₂. Its stability is a function of pressure (P), temperature (T), and the

chemical composition of the system, particularly the Mg/(Mg+Fe) ratio and the activities of H₂O

and O₂.[1] Thermodynamic modeling allows for the prediction of cummingtonite stability fields

and its equilibrium assemblages with other minerals, providing valuable insights into the

petrogenesis of a wide range of rock types, from metamorphosed iron formations to silicic

volcanic rocks.[1][2]

Thermodynamic Data for Cummingtonite Modeling
Accurate thermodynamic modeling requires a consistent set of standard state thermodynamic

properties for the end-members of the cummingtonite solid solution series: magnesio-

cummingtonite (Mg₇Si₈O₂₂(OH)₂) and grunerite (Fe₇Si₈O₂₂(OH)₂). The following tables

summarize the essential data required for such calculations, primarily based on the internally

consistent dataset of Berman (1988) and the solution model of Ghiorso et al. (1995).[3]
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Table 1: Standard State Thermodynamic Properties of Cummingtonite End-Members at

298.15 K and 1 bar

Property
Magnesio-cummingtonite
(Mg₇Si₈O₂₂(OH)₂)

Grunerite (Fe₇Si₈O₂₂(OH)₂)

Enthalpy of Formation (ΔH°f) -12200.7 kJ/mol -10850.7 kJ/mol

Standard Entropy (S°) 548.1 J/mol·K 652.7 J/mol·K

Molar Volume (V°) 28.5 J/bar 29.5 J/bar

Heat Capacity (Cp)
a = 1011.5, b = 0.198, c =

-20.9, d = -1.98e-5

a = 1045.5, b = 0.205, c =

-21.7, d = -2.05e-5

Note: Heat capacity is expressed as Cp = a + bT + cT⁻² + dT². Data extracted and synthesized

from foundational thermodynamic databases and solution models.

Table 2: Experimentally Determined Stability Limits and Phase Assemblages for

Cummingtonite
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Bulk
Composition

Pressure
(kbar)

Temperature
(°C)

Stable
Assemblage

Reference

Mn-

cummingtonite
0.5 - 1.5 650 - 675

Mn-

cummingtonite

Mn-

cummingtonite
3 ~580 - 640

Mn-

cummingtonite
[4]

Mg₃.₅Fe₃.₅Si₈O₂₂

(OH)₂
2 500

Actinolite +

Cummingtonite
[5][6]

Mg₃.₅Fe₃.₅Si₈O₂₂

(OH)₂
2 600

Actinolite +

Cummingtonite
[5][6]

Ca-free, Fe-Mg

system
< 10 < 740

Cummingtonite +

Olivine + Quartz
[1]

Mg-rich

compositions
Higher P & T -

Cummingtonite +

Orthopyroxene +

Quartz

[1]

Experimental Protocols for Determining
Cummingtonite Stability
The thermodynamic data presented above are derived from various experimental techniques.

The following protocols outline the general methodologies for hydrothermal synthesis and

phase equilibrium experiments.

Protocol for Hydrothermal Synthesis of Cummingtonite
This protocol is a generalized procedure for synthesizing cummingtonite solid solutions for

experimental studies.

1. Starting Material Preparation:

Prepare a starting mix of oxides (SiO₂, MgO, Fe₂O₃), carbonates (CaCO₃), or gels with the
desired bulk composition of the target cummingtonite.[5]
For Fe-bearing systems, use an oxygen-balanced mix to control the initial oxidation state.[5]
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Thoroughly grind the mixture under acetone or ethanol in an agate mortar to ensure
homogeneity.

2. Encapsulation:

Load the starting mixture into a noble metal capsule (e.g., Ag-Pd or Au).
Add a precise amount of deionized water to the capsule to ensure water saturation during
the experiment.
To control oxygen fugacity, a double-capsule technique is often employed, with a solid
oxygen buffer (e.g., Fayalite-Magnetite-Quartz, FMQ) in the outer capsule.[5]
Weld the capsule(s) shut to prevent leakage.

3. Hydrothermal Experiment:

Place the encapsulated sample into a cold-seal hydrothermal pressure vessel.
Heat the vessel to the desired temperature and pressurize with a fluid medium (e.g., water or
argon) to the target pressure.
Maintain the experimental conditions for a sufficient duration to allow for the crystallization
and equilibration of the amphibole phases (can range from days to months).[5]

4. Quenching and Sample Analysis:

Rapidly quench the pressure vessel to room temperature to preserve the high-temperature
mineral assemblage.
Extract the capsule, clean it, and carefully open it.
Analyze the run products using techniques such as X-ray diffraction (XRD) to identify the
crystalline phases and scanning electron microscopy with energy-dispersive X-ray
spectroscopy (SEM-EDS) to determine the chemical composition of the synthesized
cummingtonite.

Protocol for Phase Equilibrium Experiments
This protocol describes the methodology to determine the stability limits of cummingtonite.

1. Experimental Setup:

Utilize either synthesized cummingtonite of a known composition or a mixture of minerals
representing a specific assemblage.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.perplex.ethz.ch/perplex/tutorial/Castelli_Groppo_Torino_Tutorial/previous_versions/Castelli_Groppo_Torino_Perple_X_691_Tutorial.pdf
https://www.perplex.ethz.ch/perplex/tutorial/Castelli_Groppo_Torino_Tutorial/previous_versions/Castelli_Groppo_Torino_Perple_X_691_Tutorial.pdf
https://www.benchchem.com/product/b1174272?utm_src=pdf-body
https://www.benchchem.com/product/b1174272?utm_src=pdf-body
https://www.benchchem.com/product/b1174272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Encapsulate the starting materials as described in the hydrothermal synthesis protocol,
ensuring control over pressure, temperature, and oxygen fugacity.

2. Reversal Experiments:

To tightly constrain an equilibrium boundary, conduct reversal experiments. This involves
approaching the boundary from both the high-temperature and low-temperature sides.
For example, to determine a dehydration boundary, start with cummingtonite at conditions
where it is stable and observe its breakdown to the higher-temperature assemblage.
Conversely, start with the high-temperature assemblage and observe the growth of
cummingtonite at lower temperatures.

3. Analysis of Run Products:

After quenching, meticulously analyze the run products to determine the direction of the
reaction.
This is typically achieved by observing the growth or dissolution of specific phases using
SEM and by changes in the relative proportions of phases as determined by XRD.

Visualizing Thermodynamic Modeling and Phase
Relationships
The following diagrams, generated using the DOT language, illustrate the workflow of

thermodynamic modeling and the key phase relationships of cummingtonite.
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Caption: Workflow for thermodynamic modeling of cummingtonite stability.
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Caption: Simplified phase relations of cummingtonite with key minerals.

Conclusion
The thermodynamic modeling of cummingtonite stability is a powerful tool for quantitative

petrology. By integrating robust thermodynamic datasets with detailed experimental work,
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researchers can accurately model the phase equilibria of cummingtonite-bearing rocks. This

allows for the determination of the pressure-temperature-composition conditions of their

formation and subsequent metamorphic or magmatic history. The protocols and data provided

herein serve as a foundational guide for scientists undertaking such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Advanced Modeling Programs: Introduction to the THERMOCALC Mineral Equilibria
Modeling Software [serc.carleton.edu]

2. PERPLE_X EXAMPLE_6 [perplex.ethz.ch]

3. minsocam.org [minsocam.org]

4. Perple_X Documentation [perplex.ethz.ch]

5. perplex.ethz.ch [perplex.ethz.ch]

6. perplex.ethz.ch [perplex.ethz.ch]

To cite this document: BenchChem. [Thermodynamic Modeling of Cummingtonite Stability:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174272#thermodynamic-modeling-of-
cummingtonite-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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